molecular formula C5H5N5O4 B114776 N-(5-Nitramidopyridin-3-yl)nitramide CAS No. 142204-87-3

N-(5-Nitramidopyridin-3-yl)nitramide

Cat. No. B114776
CAS RN: 142204-87-3
M. Wt: 199.12 g/mol
InChI Key: VMDFXSVGPJIBRL-UHFFFAOYSA-N
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Description

N-(5-Nitramidopyridin-3-yl)nitramide, commonly known as NPDN, is a nitramide compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of NPDN is not fully understood, but it is believed to involve the release of nitric oxide upon activation. Nitric oxide is a potent vasodilator that can improve blood flow and oxygen delivery to tissues. NPDN has been shown to release nitric oxide upon activation by light or heat, making it a promising candidate for use in drug delivery systems.
Biochemical and Physiological Effects
NPDN has been shown to have a variety of biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and antibacterial effects. NPDN has been shown to improve blood flow and oxygen delivery to tissues, making it a potential treatment for conditions such as ischemia and stroke. NPDN has also been shown to have anti-inflammatory effects, making it a potential treatment for conditions such as arthritis and asthma. Additionally, NPDN has been shown to have antibacterial effects, making it a potential treatment for bacterial infections.

Advantages and Limitations for Lab Experiments

NPDN has several advantages for use in lab experiments, including its stability, ease of synthesis, and ability to release nitric oxide upon activation. However, NPDN also has limitations, including its potential toxicity and the need for activation by light or heat.

Future Directions

Future research on NPDN should focus on its potential applications in drug delivery systems, including its ability to release nitric oxide upon activation. Additionally, research should focus on the development of safer and more efficient methods for activating NPDN, as well as the potential toxicity of NPDN and its metabolites. Finally, research should focus on the development of novel high-energy density materials and explosives based on NPDN.

Synthesis Methods

NPDN can be synthesized using different methods, including the reaction of 5-nitraminopyridine with nitronium tetrafluoroborate in acetonitrile, the reaction of 5-nitraminopyridine with nitronium tetrafluoroborate in nitromethane, and the reaction of 5-nitro-2-pyridylcyanamide with nitronium tetrafluoroborate in acetonitrile. The yield of NPDN varies depending on the method used, with the highest yield reported to be 80% using the first method.

Scientific Research Applications

NPDN has potential applications in various fields, including materials science, explosives, and pharmaceuticals. In materials science, NPDN has been studied for its use as a high-energy density material and as a potential replacement for traditional explosives. In explosives, NPDN has been shown to have a high detonation velocity and pressure, making it a promising candidate for use in military and industrial applications. In pharmaceuticals, NPDN has been studied for its potential use as a drug delivery system due to its ability to release nitric oxide, a potent vasodilator, upon activation.

properties

CAS RN

142204-87-3

Product Name

N-(5-Nitramidopyridin-3-yl)nitramide

Molecular Formula

C5H5N5O4

Molecular Weight

199.12 g/mol

IUPAC Name

N-(5-nitramidopyridin-3-yl)nitramide

InChI

InChI=1S/C5H5N5O4/c11-9(12)7-4-1-5(3-6-2-4)8-10(13)14/h1-3,7-8H

InChI Key

VMDFXSVGPJIBRL-UHFFFAOYSA-N

SMILES

C1=C(C=NC=C1N[N+](=O)[O-])N[N+](=O)[O-]

Canonical SMILES

C1=C(C=NC=C1N[N+](=O)[O-])N[N+](=O)[O-]

synonyms

3,5-Pyridinediamine,N,N-dinitro-(9CI)

Origin of Product

United States

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